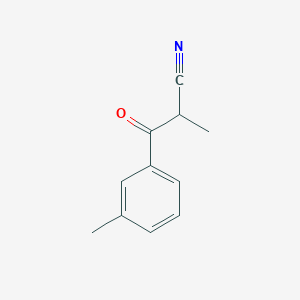
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzohydrazide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-methylphenyl substituent, resulting in different chemical properties and applications.
3-(3-Methoxy-4-methylphenyl)-1H-1,2,4-triazole:
5-Amino-3-phenyl-1H-1,2,4-triazole: Similar structure but without the methoxy and methyl groups, leading to variations in biological activity.
Uniqueness
The presence of both the amino group and the methoxy-methylphenyl substituent in 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole makes it unique
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-6-3-4-7(5-8(6)15-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |
Clé InChI |
IMTTZXWSYYZXTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC(=NN2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


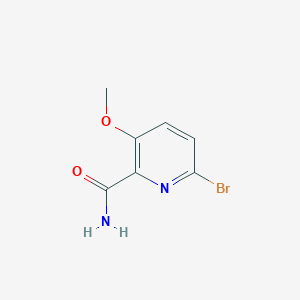
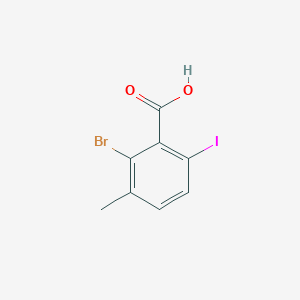
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

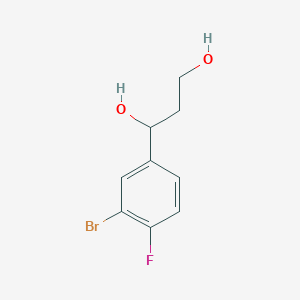
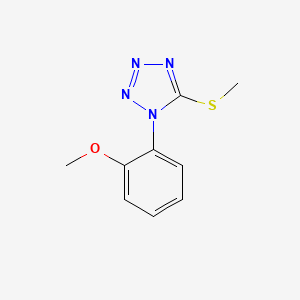

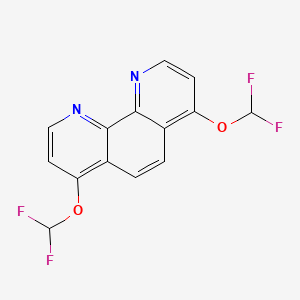
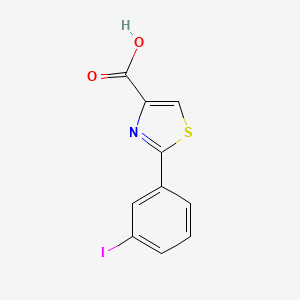
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
